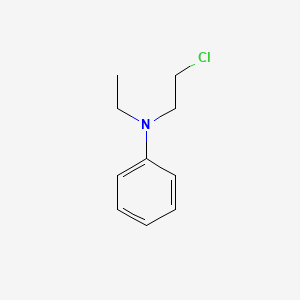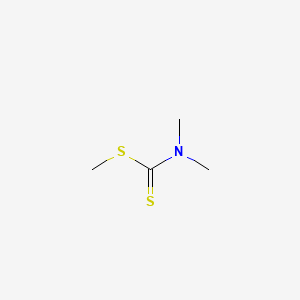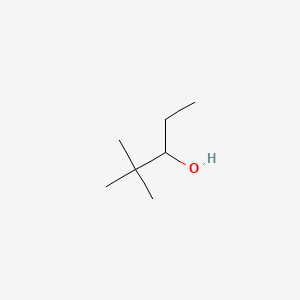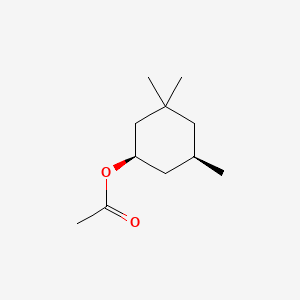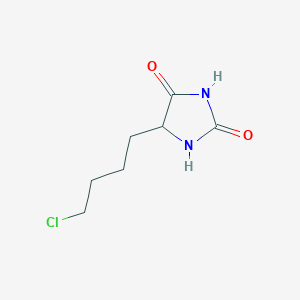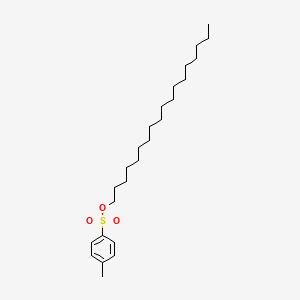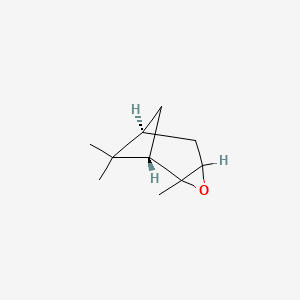
1-メトキシ-2-ナフトエ酸
概要
説明
1-Methoxy-2-naphthoic acid is an organic compound with the molecular formula C₁₂H₁₀O₃. It is a derivative of naphthalene, characterized by a methoxy group (-OCH₃) attached to the first carbon and a carboxylic acid group (-COOH) attached to the second carbon of the naphthalene ring. This compound is known for its applications in organic synthesis and various scientific research fields.
科学的研究の応用
1-Methoxy-2-naphthoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including 2-(1-methoxy-2-naphthyl)-4,4-dimethyl-2-oxazoline.
Pharmaceutical Research: The compound is explored for its potential use in drug development and medicinal chemistry.
Material Science: It is used in the synthesis of materials with specific properties for industrial applications.
作用機序
Mode of Action
It is known that 1-Methoxy-2-naphthoic acid can be synthesized by reacting potassium tert-butoxide with 1-methoxynaphthalene and butyllithium in the presence of cyclohexane and tetrahydrofuran . How this compound interacts with its targets and the resulting changes are still under investigation .
Biochemical Pathways
It is known that 1-Methoxy-2-naphthoic acid can undergo reduction in the presence of lithium to afford tetrahydronaphthoic acid . The downstream effects of this process on other biochemical pathways are still being researched .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of 1-Methoxy-2-naphthoic acid .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of 1-Methoxy-2-naphthoic acid .
生化学分析
Biochemical Properties
1-Methoxy-2-naphthoic acid plays a significant role in biochemical reactions, particularly in the synthesis of various derivatives. It interacts with enzymes such as butyllithium and potassium tert-butoxide during its synthesis from 1-methoxynaphthalene . The nature of these interactions involves the formation of intermediates that lead to the final product. Additionally, 1-Methoxy-2-naphthoic acid can undergo reduction in the presence of lithium to afford tetrahydronaphthoic acid .
Cellular Effects
The effects of 1-Methoxy-2-naphthoic acid on cellular processes are not extensively documented. Its structural similarity to other naphthoic acids suggests potential impacts on cell signaling pathways and gene expression. For instance, naphthoic acids are known to influence cellular metabolism and may interact with specific receptors or enzymes within the cell .
Molecular Mechanism
At the molecular level, 1-Methoxy-2-naphthoic acid exerts its effects through binding interactions with various biomolecules. The compound’s methoxy and carboxylic acid groups facilitate its interaction with enzymes and proteins, potentially leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 1-Methoxy-2-naphthoic acid are crucial factors. The compound is stable under standard storage conditions but may undergo degradation over time, affecting its long-term efficacy in biochemical assays . Studies have shown that it can be synthesized and stored effectively, with minimal degradation observed under controlled conditions .
Metabolic Pathways
1-Methoxy-2-naphthoic acid is involved in various metabolic pathways, particularly those related to its synthesis and degradation. The compound interacts with enzymes such as butyllithium and potassium tert-butoxide during its synthesis . These interactions are crucial for the formation of intermediates that lead to the final product. Additionally, the compound’s reduction in the presence of lithium highlights its involvement in metabolic pathways that produce tetrahydronaphthoic acid .
Transport and Distribution
The transport and distribution of 1-Methoxy-2-naphthoic acid within cells and tissues are influenced by its chemical properties. The compound’s methoxy and carboxylic acid groups facilitate its interaction with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions are essential for understanding the compound’s bioavailability and efficacy in biochemical assays .
Subcellular Localization
1-Methoxy-2-naphthoic acid’s subcellular localization is determined by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and potential therapeutic applications .
準備方法
1-Methoxy-2-naphthoic acid can be synthesized through several methods:
化学反応の分析
1-Methoxy-2-naphthoic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: As mentioned, it can be reduced in the presence of lithium to form tetrahydronaphthoic acid.
Substitution: The methoxy group can participate in substitution reactions, leading to the formation of various substituted naphthoic acids.
Common reagents used in these reactions include potassium tert-butoxide, butyllithium, and lithium. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
1-Methoxy-2-naphthoic acid can be compared with other similar compounds, such as:
1-Naphthoic acid: Lacks the methoxy group, making it less reactive in certain substitution reactions.
2-Methoxy-1-naphthoic acid: Has the methoxy group on the second carbon and the carboxylic acid group on the first carbon, leading to different reactivity and applications.
1-Hydroxy-2-naphthoic acid: Contains a hydroxyl group instead of a methoxy group, affecting its chemical properties and reactivity.
The uniqueness of 1-methoxy-2-naphthoic acid lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.
特性
IUPAC Name |
1-methoxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)12(13)14/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJACRPIWSINFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346009 | |
| Record name | 1-Methoxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883-21-6 | |
| Record name | 1-Methoxy-2-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methoxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
